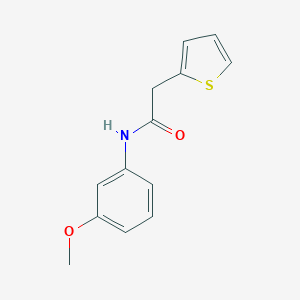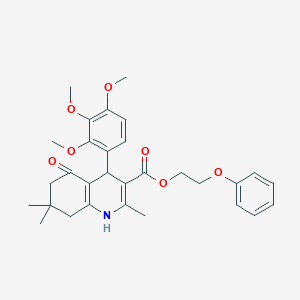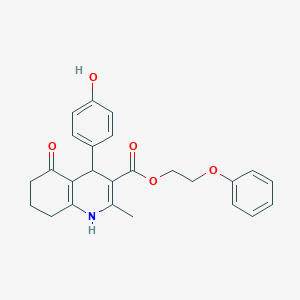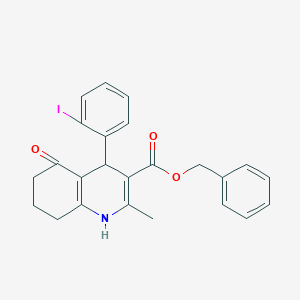
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide, also known as MTAPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
科学的研究の応用
Substitution Effects in Aromatic Compounds Research on thiophene analogues of carcinogens, specifically benzidine and 4-aminobiphenyl, revealed that replacing an aromatic ring with an isosteric or isoelectronic aromatic ring can maintain biological activity. In this context, compounds like N-(5-phenylthiophen-2-yl)acetamide were synthesized and evaluated for potential carcinogenicity. The study utilized assays like the Salmonella reverse-mutation assay and cell-transformation assay, noting that while the in vitro activities suggested potential carcinogenicity, the chemical and biological behavior of these compounds questioned their ability to cause tumors in vivo. One specific compound, N-(5-phenylthiophen-2-yl)acetamide, was under further evaluation for carcinogenicity in mice (Ashby et al., 1978).
Pharmacogenetics of Drug Metabolism A review on paracetamol metabolism revealed genetic differences in its metabolic pathways, such as glucuronidation, sulfation, oxidation, and deacetylation, and their links to susceptibility to toxicity and variations in therapeutic efficacy. The paper emphasized the significance of pharmacogenetic profiles in understanding individual and ethnic differences in drug metabolism (Zhao & Pickering, 2011).
Environmental Impact and Degradation Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) addressed environmental concerns like water scarcity and the accumulation of recalcitrant compounds. The study collected and summarized state-of-the-art studies on the biotoxicity, by-products, and degradation pathways of ACT, using advanced methods like the Fukui function to predict reactive sites in the ACT molecule. The study is valuable for enhancing the degradation of ACT in environmental contexts (Qutob et al., 2022).
Analgesic Mechanisms Research on the analgesic effect of acetaminophen explored its complex metabolic pathways and mechanisms of action, such as its conversion to N-acylphenolamine (AM404) and the subsequent interaction with receptors like TRPV1 and cannabinoid 1 in the brain. This review summarized the known and novel mechanisms, highlighting the importance of the spinal dorsal horn in pain modulation and the potential of AM404 to induce analgesia via TRPV1 receptors, thereby offering insights into pain management techniques (Ohashi & Kohno, 2020).
Adsorptive Elimination of Pharmaceuticals A comprehensive review discussed the increasing presence of acetaminophen (ACT) in natural water environments and the challenges it poses due to its transformation into various intermediates. The review focused on occurrences, toxicities, removal technologies, and transformation pathways of ACT in environmental compartments, providing valuable insights into monitoring, detection, and treatment technologies to mitigate the effects of ACT and its toxic metabolites (Vo et al., 2019).
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-5-2-4-10(8-11)14-13(15)9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHGLDCSPBSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409809.png)



![5-(3-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409816.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B409821.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409823.png)
![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-3-methoxybenzyl)-2-methoxyanilino]-2-propen-1-one](/img/structure/B409827.png)
![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)
![(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B409831.png)